

# An In-depth Technical Guide to the **Pharmacokinetics and Pharmacodynamics of Ertugliflozin**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ertugliflozin pidolate |           |
| Cat. No.:            | B607367                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus (T2DM). By specifically blocking the reabsorption of glucose in the renal proximal tubules, ertugliflozin promotes urinary glucose excretion, thereby lowering plasma glucose levels in an insulinindependent manner.[1][2][3] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ertugliflozin, compiled from a thorough review of clinical and preclinical data.

# **Pharmacokinetics**

The pharmacokinetic profile of ertugliflozin has been extensively characterized in healthy subjects and in patients with T2DM.[4][5] The drug exhibits predictable and dose-proportional kinetics, supporting a once-daily dosing regimen.

### Absorption:

Ertugliflozin is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically occurring within 1 to 2 hours post-dose.[4][5][6][7] The absolute oral bioavailability is approximately 100%, indicating complete absorption.[4][5][8] Administration with a high-fat meal has no clinically meaningful effect on the overall exposure







(AUC) but may slightly decrease the peak plasma concentration (Cmax) by 29% and delay the Tmax.[4][5][9] Consequently, ertugliflozin can be administered without regard to meals.[4][5][9]

### Distribution:

Ertugliflozin is extensively bound to human plasma proteins, with a binding of approximately 93.6% that is independent of the drug concentration.[4][10]

#### Metabolism:

The primary route of metabolism for ertugliflozin is glucuronidation, which accounts for approximately 86% of its clearance.[4][7][11] The major enzymes responsible for this process are uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B7.[1][11][12][13] Oxidative metabolism via cytochrome P450 (CYP) enzymes plays a minor role, contributing to about 12% of the clearance, with CYP3A4 being the predominant isoform involved.[11][12] Ertugliflozin does not exhibit clinically significant inhibition or induction of major CYP enzymes or transporters at therapeutic concentrations, suggesting a low potential for drug-drug interactions mediated by these pathways.[1][10][14]

#### Excretion:

Following a single oral dose of radiolabeled ertugliflozin, approximately 50.2% of the administered radioactivity is recovered in the urine and 40.9% in the feces.[6][7] Unchanged ertugliflozin accounts for only 1.5% of the dose excreted in urine, with the majority being eliminated as metabolites.[7][9] The terminal elimination half-life of ertugliflozin is approximately 11 to 18 hours, supporting once-daily dosing.[4][5][8]



| Parameter                                | Value                           | Reference       |
|------------------------------------------|---------------------------------|-----------------|
| Absorption                               |                                 |                 |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted)              | [4][5][6][7]    |
| Absolute Bioavailability                 | ~100%                           | [4][5][8]       |
| Effect of High-Fat Meal on AUC           | No clinically meaningful effect | [4][5][9]       |
| Effect of High-Fat Meal on<br>Cmax       | ~29% decrease                   | [4][5][9]       |
| Distribution                             |                                 |                 |
| Plasma Protein Binding                   | ~93.6%                          | [4][10]         |
| Metabolism                               |                                 |                 |
| Primary Pathway                          | Glucuronidation (~86%)          | [4][7][11]      |
| Key Metabolizing Enzymes                 | UGT1A9, UGT2B7                  | [1][11][12][13] |
| Minor Pathway                            | Oxidative Metabolism (~12%)     | [4][7][11]      |
| Key CYP Enzymes                          | CYP3A4                          | [11][12]        |
| Excretion                                |                                 |                 |
| Route of Elimination                     | Urine (~50.2%), Feces (~40.9%)  | [6][7]          |
| Unchanged Drug in Urine                  | ~1.5%                           | [7][9]          |
| Terminal Half-life (t1/2)                | 11-18 hours                     | [4][5][8]       |

## Renal Impairment:

In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to ertugliflozin is increased by up to 1.7-fold compared to subjects with normal renal function.[1][4] [5] This increase is not considered clinically meaningful, and therefore, no dose adjustment is required based on pharmacokinetic data alone.[4][5] However, the glucose-lowering efficacy of



ertugliflozin is dependent on renal function, and its pharmacodynamic effect is reduced in patients with moderate to severe renal impairment.[4][5][15][16]

## **Hepatic Impairment:**

In subjects with moderate hepatic impairment (Child-Pugh class B), the AUC and Cmax of ertugliflozin are slightly decreased by approximately 13% and 21%, respectively.[1][9][17] These changes are not considered clinically significant, and no dose adjustment is necessary for patients with mild or moderate hepatic impairment.[17][18] Ertugliflozin has not been studied in patients with severe hepatic impairment.[1]

| Special Population             | Effect on Ertugliflozin Exposure (AUC) | Recommendation                 | Reference  |
|--------------------------------|----------------------------------------|--------------------------------|------------|
| Mild Renal Impairment          | ≤ 70% increase                         | No dose adjustment based on PK | [1][4][5]  |
| Moderate Renal<br>Impairment   | ≤ 70% increase                         | No dose adjustment based on PK | [1][4][5]  |
| Severe Renal<br>Impairment     | ≤ 70% increase                         | No dose adjustment based on PK | [1][4][5]  |
| Moderate Hepatic<br>Impairment | ~13% decrease                          | No dose adjustment             | [1][9][17] |

# **Pharmacodynamics**

The primary pharmacodynamic effect of ertugliflozin is the inhibition of SGLT2, which leads to a dose-dependent increase in urinary glucose excretion (UGE).[1][19] This glucosuric effect results in a reduction of plasma glucose levels, as well as other metabolic benefits.

### Mechanism of Action:

Ertugliflozin is a competitive inhibitor of SGLT2, which is located in the proximal convoluted tubule of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[1]



By blocking SGLT2, ertugliflozin lowers the renal threshold for glucose, leading to the excretion of excess glucose in the urine.

Dose-Response Relationship:

The administration of ertugliflozin results in a dose-dependent increase in 24-hour UGE.[9][19] Doses of 5 mg and 15 mg are predicted to achieve over 80% and over 90% of the maximal pharmacological activity, respectively.[9]

Effects on Glycemic Control and Other Biomarkers:

Clinical studies have consistently demonstrated that ertugliflozin improves glycemic control in patients with T2DM.[20][21][22] Treatment with ertugliflozin leads to significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose.[20][21] [23] In addition to its glycemic effects, ertugliflozin has been shown to cause modest reductions in body weight and systolic and diastolic blood pressure.[2][20]

| Parameter                       | Effect of Ertugliflozin | Reference    |
|---------------------------------|-------------------------|--------------|
| Primary Effect                  |                         |              |
| Urinary Glucose Excretion (UGE) | Dose-dependent increase | [9]          |
| Glycemic Control                |                         |              |
| Glycated Hemoglobin (HbA1c)     | Significant reduction   | [20][21][22] |
| Fasting Plasma Glucose (FPG)    | Significant reduction   | [20][21]     |
| Other Metabolic Effects         |                         |              |
| Body Weight                     | Modest reduction        | [20]         |
| Blood Pressure                  | Modest reduction        | [20]         |

# **Experimental Protocols**

The pharmacokinetic and pharmacodynamic properties of ertugliflozin have been elucidated through a series of Phase I, II, and III clinical trials. The methodologies of these key studies are



#### summarized below.

### Human Mass Balance Study:

- Objective: To characterize the absorption, metabolism, and excretion of ertugliflozin.
- Design: A single-center, open-label, single-dose study in healthy male subjects.
- Methodology: Subjects received a single oral dose of [14C]-labeled ertugliflozin (25 mg).
   Blood, urine, and feces were collected at predefined intervals to determine the total radioactivity and to profile the metabolites. Plasma and excreta samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ertugliflozin and its metabolites.[6][7]

### Renal Impairment Study:

- Objective: To evaluate the effect of renal impairment on the pharmacokinetics and pharmacodynamics of ertugliflozin.
- Design: A Phase I, open-label, single-dose study in subjects with varying degrees of renal function (normal, mild, moderate, and severe impairment) and T2DM.
- Methodology: All subjects received a single 15 mg oral dose of ertugliflozin. Serial blood and urine samples were collected over 96 hours to determine the pharmacokinetic parameters of ertugliflozin and to measure 24-hour urinary glucose excretion.[15][16]

### **Hepatic Impairment Study:**

- Objective: To assess the effect of moderate hepatic impairment on the pharmacokinetics of ertugliflozin.
- Design: A Phase I, open-label, single-dose study in subjects with moderate hepatic impairment (Child-Pugh score 7-9) and healthy subjects with normal hepatic function.
- Methodology: Participants received a single 15 mg oral dose of ertugliflozin. Blood samples were collected over 96 hours to determine the pharmacokinetic parameters.[17]

# **Drug-Drug Interaction Studies:**



- Objective: To evaluate the potential for pharmacokinetic interactions between ertugliflozin and commonly co-administered medications (e.g., metformin, sitagliptin, glimepiride, simvastatin).
- Design: A series of open-label, randomized, single-dose, crossover studies in healthy subjects.
- Methodology: Subjects received ertugliflozin alone and in combination with the interacting drug. Plasma concentrations of both drugs were measured to assess any changes in their pharmacokinetic profiles.[10][24]

### Analytical Methods:

The quantification of ertugliflozin and its metabolites in biological matrices (plasma, urine) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[25][26] UV spectroscopy and other chromatographic techniques have also been developed for the analysis of ertugliflozin in pharmaceutical formulations.[25][27][28][29]

# **Visualizations**



Click to download full resolution via product page



Caption: Mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.



Click to download full resolution via product page



Caption: Typical experimental workflow for a renal impairment clinical trial of ertugliflozin.



### Click to download full resolution via product page

Caption: Logical relationship between ertugliflozin exposure and its pharmacodynamic response.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Ertugliflozin Monograph for Professionals Drugs.com [drugs.com]
- 2. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

# Foundational & Exploratory





- 5. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the clinical pharmacology of ertugliflozin, a novel sodium glucose cotransporter 2 (SGLT2) inhibitor [morressier.com]
- 10. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Overview of Ertugliflozin PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioequivalence of Ertugliflozin/Sitagliptin Fixed-Dose Combination Tablets and Coadministration of Respective Strengths of Individual Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Single-dose Ertugliflozin in Patients With Hepatic Impairment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rjppd.org [rjppd.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. scienceopen.com [scienceopen.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]



- 25. ajprd.com [ajprd.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. benchchem.com [benchchem.com]
- 28. ajpaonline.com [ajpaonline.com]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertugliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607367#pharmacokinetics-and-pharmacodynamics-of-ertugliflozin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com